3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo(331)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride involves several steps. One common method involves the reduction of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo(3.3.1)nonane using lithium aluminum hydride (LiAlH4). This reduction is followed by debenzylation and subsequent replacement of the hydroxy group with chlorine . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Diazabicyclo(3.3.1)nonane
- 3-Benzyl-3,9-diazabicyclo(3.3.1)nonane
- 3,9-Diazatricyclo(3.3.1.23,9)undecane
Uniqueness
The uniqueness of 3,9-Diazabicyclo(331)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride lies in its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
23531-23-9 |
---|---|
Molecular Formula |
C20H35Cl2N3 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(3-benzyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C20H33N3.2ClH/c1-3-21(4-2)13-14-23-19-11-8-12-20(23)17-22(16-19)15-18-9-6-5-7-10-18;;/h5-7,9-10,19-20H,3-4,8,11-17H2,1-2H3;2*1H |
InChI Key |
JDFVTEVOACZRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+]1C2CCCC1CN(C2)CC3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.